Tritylhydrazine hydrochloride
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Overview
Description
Tritylhydrazine hydrochloride is an organic compound characterized by the presence of a trityl group (triphenylmethyl) attached to a hydrazine moiety. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The trityl group is known for its stability and is commonly used as a protecting group in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritylhydrazine hydrochloride can be synthesized through the reaction of trityl chloride with hydrazine hydrate. The reaction typically involves the slow addition of hydrazine hydrate to a solution of trityl chloride in an organic solvent such as ether, under vigorous stirring . The reaction conditions must be carefully controlled to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Tritylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trityl azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl azides, while reduction can produce simpler hydrazine derivatives.
Scientific Research Applications
Tritylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tritylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trityl group provides stability and protection to the hydrazine moiety, allowing it to participate in various chemical reactions without degradation. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity with other chemical species.
Comparison with Similar Compounds
Triphenylmethyl chloride (Trityl chloride): Used as a precursor in the synthesis of tritylhydrazine hydrochloride.
Trityl azide: An oxidized derivative of this compound.
Trityl alcohol: Another compound containing the trityl group, used in organic synthesis.
Uniqueness: this compound is unique due to its combination of the trityl group and hydrazine moiety, providing both stability and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other trityl derivatives .
Properties
IUPAC Name |
tritylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWOKRZIYMALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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